molecular formula C25H25NO6 B11278310 6-methyl-2-[(2-phenylethyl)amino]-3-(3,4,5-trimethoxyphenyl)-4H-furo[3,2-c]pyran-4-one

6-methyl-2-[(2-phenylethyl)amino]-3-(3,4,5-trimethoxyphenyl)-4H-furo[3,2-c]pyran-4-one

Cat. No.: B11278310
M. Wt: 435.5 g/mol
InChI Key: JPTVOJQUSAPEPQ-UHFFFAOYSA-N
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Description

6-methyl-2-[(2-phenylethyl)amino]-3-(3,4,5-trimethoxyphenyl)-4H-furo[3,2-c]pyran-4-one is a complex organic compound with a unique structure that combines a furo[3,2-c]pyran ring system with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-2-[(2-phenylethyl)amino]-3-(3,4,5-trimethoxyphenyl)-4H-furo[3,2-c]pyran-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Furo[3,2-c]pyran Ring: This step involves the cyclization of a suitable precursor, such as a 2-hydroxy-3-methyl-4H-pyran-4-one derivative, under acidic or basic conditions.

    Introduction of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction, where a suitable amine, such as 2-phenylethylamine, reacts with the furo[3,2-c]pyran intermediate.

    Functionalization with Trimethoxyphenyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the furo[3,2-c]pyran ring, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-methyl-2-[(2-phenylethyl)amino]-3-(3,4,5-trimethoxyphenyl)-4H-furo[3,2-c]pyran-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-methyl-2-[(2-phenylethyl)amino]-3-(3,4,5-trimethoxyphenyl)-4H-furo[3,2-c]pyran-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    2-amino-4-hydroxy-6-methylpyrimidine: A pyrimidine derivative with similar structural features.

    2-amino-7-methyl-5-oxo-6-(2-phenylethyl)-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile: A compound with a similar pyrano[3,2-c]pyridine ring system.

Uniqueness

6-methyl-2-[(2-phenylethyl)amino]-3-(3,4,5-trimethoxyphenyl)-4H-furo[3,2-c]pyran-4-one is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H25NO6

Molecular Weight

435.5 g/mol

IUPAC Name

6-methyl-2-(2-phenylethylamino)-3-(3,4,5-trimethoxyphenyl)furo[3,2-c]pyran-4-one

InChI

InChI=1S/C25H25NO6/c1-15-12-18-22(25(27)31-15)21(17-13-19(28-2)23(30-4)20(14-17)29-3)24(32-18)26-11-10-16-8-6-5-7-9-16/h5-9,12-14,26H,10-11H2,1-4H3

InChI Key

JPTVOJQUSAPEPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C(O2)NCCC3=CC=CC=C3)C4=CC(=C(C(=C4)OC)OC)OC)C(=O)O1

Origin of Product

United States

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